5-chloro-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole
Overview
Description
5-chloro-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole: is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of a chlorine atom at the 5th position, two methyl groups at the 1st and 3rd positions, and a pyrrolidinyl group at the 4th position. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Chlorine Atom: The chlorine atom can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Alkylation: The methyl groups at the 1st and 3rd positions can be introduced through alkylation reactions using methyl iodide or methyl bromide in the presence of a strong base like sodium hydride.
Addition of the Pyrrolidinyl Group: The pyrrolidinyl group can be added through nucleophilic substitution reactions involving pyrrolidine and an appropriate leaving group on the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the chlorine atom, potentially replacing it with a hydrogen atom or other substituents.
Substitution: The chlorine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Products may include 5-chloro-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole-2-carboxylic acid.
Reduction: Products may include 1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole.
Substitution: Products may include 5-substituted derivatives such as 5-amino-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole.
Scientific Research Applications
Chemistry
In chemistry, 5-chloro-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions of pyrazole derivatives with biological macromolecules such as proteins and nucleic acids. It may also serve as a lead compound in the development of new drugs.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals. Its reactivity and versatility make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of 5-chloro-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved can vary depending on the specific biological system and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole: Lacks the chlorine atom at the 5th position.
5-chloro-1,3-dimethyl-1H-pyrazole: Lacks the pyrrolidinyl group at the 4th position.
5-chloro-1,3-dimethyl-4-(piperidin-2-yl)-1H-pyrazole: Contains a piperidinyl group instead of a pyrrolidinyl group.
Uniqueness
The presence of both the chlorine atom and the pyrrolidinyl group in 5-chloro-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole imparts unique chemical and biological properties. The chlorine atom can participate in various substitution reactions, while the pyrrolidinyl group can enhance the compound’s interaction with biological targets. This combination of features makes it distinct from other similar compounds and valuable for various applications.
Properties
IUPAC Name |
5-chloro-1,3-dimethyl-4-pyrrolidin-2-ylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3/c1-6-8(7-4-3-5-11-7)9(10)13(2)12-6/h7,11H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVLVORHMBKFKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2CCCN2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401209342 | |
Record name | 1H-Pyrazole, 5-chloro-1,3-dimethyl-4-(2-pyrrolidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401209342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1384427-69-3 | |
Record name | 1H-Pyrazole, 5-chloro-1,3-dimethyl-4-(2-pyrrolidinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1384427-69-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole, 5-chloro-1,3-dimethyl-4-(2-pyrrolidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401209342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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